![molecular formula C10H17N3 B2637318 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 1268065-43-5](/img/structure/B2637318.png)
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Description
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine, also known as IMPEA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPEA is a synthetic compound that belongs to the imidazopyridine family and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have been found to exhibit a broad range of antimicrobial activities . They have been used in the development of new drugs to combat multi-drug resistant microbial infections .
Anti-inflammatory Properties
Imidazole derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antitumor Activity
Some imidazole derivatives have shown antitumor activity . This suggests potential applications in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have also been reported to exhibit antidiabetic activity . This could make them useful in the management of diabetes.
Antiprotozoal and Antibacterial Activity
Certain imidazole derivatives have demonstrated antiprotozoal and antibacterial activities . This suggests potential applications in the treatment of infections caused by protozoa and bacteria.
Antiproliferative Activity
Some imidazole derivatives have shown antiproliferative activity against various human tumor cell lines . This suggests potential applications in the treatment of various types of cancer.
properties
IUPAC Name |
2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h7-8H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLDPKQEUWZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine |
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